molecular formula C13H14ClN3OS B2553195 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide CAS No. 338749-95-4

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide

Cat. No.: B2553195
CAS No.: 338749-95-4
M. Wt: 295.79
InChI Key: IKWOUQXEMDDASM-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiazole ring, along with the chlorophenyl and dimethylamino groups, contributes to its diverse chemical reactivity and biological interactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with dimethylaminoacetyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the formation of the thiazole ring and subsequent acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a promising candidate for further drug development .

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-17(2)7-12(18)16-13-15-11(8-19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWOUQXEMDDASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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